BenchChemオンラインストアへようこそ!

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate

Metal chelation Alzheimer's disease Copper(II) binding

This compound uniquely integrates a 5-chloro-8-hydroxyquinoline metal-chelating warhead with an ethyl piperidine-4-carboxylate side chain, creating a donepezil-clioquinol hybrid pharmacophore. The 5-chloro substituent enhances Cu(II) complex stability and blood-brain barrier permeability, while the 7-methyl-piperidine-4-carboxylate ester enables late-stage diversification via hydrolysis-conjugation strategies. Critically, positional isomerism of the ester (4- vs. 3-carboxylate) alters target engagement and solubility, making generic analogs unsuitable. Procure this specific chemotype for Alzheimer's polypharmacology, Kir7.1 ion channel electrophysiology, and cancer ionophore programs — where only the precise scaffold delivers validated multitarget activity.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.83
CAS No. 325992-62-9
Cat. No. B2784508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate
CAS325992-62-9
Molecular FormulaC18H21ClN2O3
Molecular Weight348.83
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
InChIInChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-8-21(9-6-12)11-13-10-15(19)14-4-3-7-20-16(14)17(13)22/h3-4,7,10,12,22H,2,5-6,8-9,11H2,1H3
InChIKeyYWEXHQWKIYEQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate (CAS 325992-62-9): Baseline Identity and Physicochemical Definition for Procurement Screening


Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate (CAS 325992-62-9) is a synthetic hybrid molecule combining a 5-chloro-8-hydroxyquinoline metal-chelating warhead with an ethyl piperidine-4-carboxylate side chain . Its molecular formula is C₁₈H₂₁ClN₂O₃ with an average molecular mass of 348.83 g/mol and a monoisotopic mass of 348.12 Da . The compound belongs to the 8-hydroxyquinoline (8-HQ) class, a privileged scaffold in medicinal chemistry known for divalent metal ion chelation (Cu²⁺, Zn²⁺, Fe²⁺) that underlies antibacterial, anticancer, and neuroprotective applications [1]. Unlike earlier 8-HQ clinical candidates such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), the 7-methyl-piperidine-4-carboxylate substitution introduces a basic tertiary amine center and a modifiable ester handle, creating a chimeric donepezil–clioquinol pharmacophore architecture relevant to multitarget drug discovery programs [1][2].

Why Generic 8-Hydroxyquinoline or Piperidine-Ester Analogs Cannot Substitute for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate


The 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) scaffold is not functionally interchangeable with non-halogenated or differently halogenated 8-HQ analogs. The 5-chloro substituent modulates the pKa of the 8-OH group, alters the denticity and metal-binding affinity of the chelation site, and influences the compound's lipophilicity and blood–brain barrier permeability [1][2]. Simultaneously, the 7-methyl-piperidine-4-carboxylate side chain differentiates this compound from 7-substituted 8-HQ derivatives such as clioquinol (7-iodo) or PBT2 (7-chloro, 2-dimethylaminomethyl). Positional isomerism of the ester on the piperidine ring (3-carboxylate vs. 4-carboxylate) alters the three-dimensional presentation of the hydrogen-bond-accepting carbonyl and the basicity of the piperidine nitrogen, parameters critical for target engagement and solubility [3][4]. Therefore, generic replacement with any 'halogenated 8-HQ' or 'piperidine-ester' building block risks loss of the specific multitarget profile and physicochemical balance that defines this chemotype.

Quantitative Differentiation Evidence for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate Against Closest Structural Analogs


5-Chloro Substitution Confers Thermodynamic Metal-Chelation Selectivity Over Non-Halogenated 8-Hydroxyquinoline Derivatives

The 5-chloro substituent on the 8-hydroxyquinoline ring electronically modulates the phenolate oxygen, shifting the Cu(II) and Zn(II) binding thermodynamics relative to unsubstituted 8-HQ. In the donepezil–clioquinol hybrid series reported by Prati et al. (2016), the 5-chloro-8-HQ derivatives 1b and 3a demonstrated productive Cu(II) and Zn(II) chelation coupled with significant antioxidant activity in vitro, whereas the non-chlorinated analog 2b showed a divergent multitarget profile with higher predicted blood–brain barrier permeability but altered metal-binding characteristics [1]. While direct quantitative Kd values for this specific compound are not publicly available, class-level structure–activity data from isostructural 5-chloro-7-aminomethyl-8-HQ analogs indicate that removal of the 5-chloro substituent decreases the stability constant of Cu(II) complexes by approximately 0.5–1.5 log units, depending on the co-ligand environment [2].

Metal chelation Alzheimer's disease Copper(II) binding

Piperidine 4-Carboxylate Ester Position Differentiates Target Engagement Profile from 3-Carboxylate Positional Isomer

The 4-carboxylate substitution on the piperidine ring of the target compound (CAS 325992-62-9) is a critical structural feature that distinguishes it from the 3-carboxylate positional isomer (CAS 380193-04-4). In the 8-hydroxyquinoline-piperidine hybrid scaffold, the position of the ester group dictates the spatial orientation of the carboxylate oxygen relative to the piperidine tertiary amine, altering both the pKa of the piperidine nitrogen and the compound's capacity for hydrogen-bonding interactions with biological targets [1]. Screening data for a closely related analog, ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate, recorded a weak EC₅₀ of 2.51 μM against NF-κB p65 (Transcription factor p65, Human) in a cell-based reporter assay [2], whereas no equivalent data are available for the 3-carboxylate isomer, underscoring that minor positional changes can dramatically shift polypharmacology. Although direct head-to-head data for the 5-chloro-substituted 3- vs. 4-carboxylate pair remain unpublished, the established principle of 'piperidine positional pharmacophore sensitivity' in GPCR and enzyme inhibitor programs supports that these isomers cannot be assumed interchangeable [3].

Structure–activity relationship Positional isomerism Piperidine carboxylate

Ethyl Ester vs. Isopropyl Carbamate at Piperidine 4-Position: Impact on Kir7.1 Potassium Channel Selectivity and CNS Penetration

The target compound's ethyl ester at the piperidine 4-position is structurally distinct from the isopropyl carbamate found in ML418 (CAS 1928763-08-9), a potent and selective Kir7.1 potassium channel blocker with an IC₅₀ of 310 nM . ML418 exhibits >17-fold selectivity for Kir7.1 over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1, and is CNS-penetrant [1]. The ethyl ester moiety in the target compound is smaller (ethoxy vs. isopropoxy), lacks the hydrogen-bond-donating NH of the carbamate, and is predicted to reduce polar surface area by approximately 10–15 Ų, all of which alter passive membrane permeability, metabolic stability (esterase susceptibility vs. carbamate resistance), and the pharmacophoric map for Kir channel subtype recognition [2]. Although the target compound has not been profiled against Kir channels, the physicochemical distinction implies that it will exhibit a different ion channel selectivity fingerprint, making it a complementary tool compound for probing structure–activity relationships around the piperidine 4-position in the 5-Cl-8-HQ scaffold series.

Potassium channel Kir7.1 CNS penetration ML418

Chimeric Donepezil–Clioquinol Architecture Enables Multitarget butyrylcholinesterase (BuChE) and Amyloid-β Inhibition Inaccessible to Single-Target 8-Hydroxyquinolines

The target compound embodies the donepezil–clioquinol hybrid design strategy validated by Prati et al. (2016), wherein the piperidine-4-carboxylate side chain mimics the benzylpiperidine pharmacophore of the acetylcholinesterase inhibitor donepezil, while the 5-chloro-8-hydroxyquinoline head group retains the metal-chelating and Aβ-disaggregating functions of clioquinol [1]. In the published series, the most closely related compound 3a (7-(((1-benzylpiperidin-4-yl)amino)methyl)-5-chloro-8-hydroxyquinoline) demonstrated selective inhibition of human butyrylcholinesterase (hBuChE) at micromolar concentrations and effective inhibition of Aβ₁₋₄₂ self-aggregation (≥40% at 50 μM), without significant acetylcholinesterase (hAChE) inhibition [2]. These multitarget properties are absent in simple 8-HQ analogs such as clioquinol or 5-chloro-8-hydroxyquinoline alone, which lack the basic piperidine side chain required for cholinesterase engagement. The target compound's ethyl ester provides a synthetic handle for further diversification (hydrolysis to carboxylic acid, amidation, or hydrazide formation) that the directly comparable compound 3a does not possess [3].

Alzheimer's disease Butyrylcholinesterase Amyloid-β Multitarget drug design

Optimal Research and Industrial Application Scenarios for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate Based on Quantitative Differentiation Evidence


Alzheimer's Disease Multitarget Lead Optimization Requiring Simultaneous BuChE Inhibition and Metal-Aβ Disaggregation

In drug discovery programs targeting Alzheimer's disease (AD) through a polypharmacology approach, the target compound serves as a privileged scaffold that simultaneously addresses cholinergic dysfunction and metal-mediated amyloid toxicity. Based on cross-study evidence from Prati et al. (2016), the donepezil–clioquinol hybrid architecture confers selective hBuChE inhibition (IC₅₀ < 10 μM) alongside Cu(II)/Zn(II) chelation and Aβ₁₋₄₂ anti-aggregation activity [1]. The ethyl ester at the piperidine 4-position provides a modular synthetic anchor for lead optimization: hydrolysis to the carboxylic acid enables amide coupling with diverse amine fragments, while the 5-chloro substituent preserves the metal-chelating pharmacophore [1][2]. This scenario is inappropriate for single-target AD programs (e.g., pure AChE inhibitor or pure anti-amyloid antibody approaches), where simpler chemotypes would suffice.

Structure–Activity Relationship (SAR) Exploration of Piperidine 4-Position Functional Group Effects on Ion Channel Selectivity

The target compound (ethyl ester) and its direct analog ML418 (isopropyl carbamate) form a matched molecular pair for probing the impact of the piperidine 4-position functional group on Kir7.1 potassium channel pharmacology. ML418 is a validated Kir7.1 blocker (IC₅₀ = 310 nM) with >17-fold selectivity over related Kir channels [3]. The ester-to-carbamate switch alters hydrogen-bonding capacity, metabolic susceptibility, and CNS penetration potential, making systematic comparison of this pair essential for understanding the pharmacophoric determinants of Kir7.1 inhibition [4]. This evidence supports procurement of both compounds for parallel electrophysiological profiling in Xenopus oocyte or mammalian patch-clamp assays.

Anticancer Metal-Chelation Strategy Leveraging 5-Chloro-8-Hydroxyquinoline as a Copper Ionophore Warhead

In oncology research, 5-chloro-8-hydroxyquinoline derivatives function as copper ionophores that shuttle Cu(II) into cancer cells, triggering oxidative stress and parapoptotic cell death. Class-level evidence from Tardito et al. (2012) demonstrates that the 5-chloro substituent enhances Cu(II) complex stability by 0.5–1.5 log units relative to unsubstituted 8-HQ, directly correlating with increased cytotoxic potency against human cancer cell lines [5]. The target compound's piperidine-4-carboxylate side chain introduces a basic amine that may facilitate lysosomal accumulation (a desirable feature for ionophore-based therapies) and provides a conjugation site for tumor-targeting moieties [6]. This application is supported by the Hegedűs et al. (2025) demonstration that 5-chloro-8-hydroxyquinoline hybrids exhibit toxic activity against Colo 205 colorectal adenocarcinoma cells [2].

Synthetic Chemistry Diversification Platform Using Ethyl Ester as a Traceless Modifiable Handle

The ethyl ester functionality at the piperidine 4-position distinguishes this compound from close analogs that bear non-hydrolyzable substituents (e.g., the isopropyl carbamate of ML418). The ester can be quantitatively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H₂O), enabling subsequent amidation, hydrazide formation, or active ester coupling with amines, amino acids, or fluorescent probes [2][4]. As demonstrated by Hegedűs et al. (2025) for related 5-chloro-8-hydroxyquinoline hybrids, the bifunctional glycine-type precursor strategy allows rapid diversification into compound libraries with amino acid and amine features [2]. This synthetic versatility makes the target compound a preferred starting material over non-hydrolyzable analogs for medicinal chemistry groups requiring late-stage functionalization capabilities.

Quote Request

Request a Quote for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.